Methyl 2-(5-nitrothiophen-2-yl)acetate Methyl 2-(5-nitrothiophen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1154278-32-6
VCID: VC3348958
InChI: InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3
SMILES: COC(=O)CC1=CC=C(S1)[N+](=O)[O-]
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol

Methyl 2-(5-nitrothiophen-2-yl)acetate

CAS No.: 1154278-32-6

Cat. No.: VC3348958

Molecular Formula: C7H7NO4S

Molecular Weight: 201.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-nitrothiophen-2-yl)acetate - 1154278-32-6

Specification

CAS No. 1154278-32-6
Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
IUPAC Name methyl 2-(5-nitrothiophen-2-yl)acetate
Standard InChI InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3
Standard InChI Key BYXXCKXNNUMAJX-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(S1)[N+](=O)[O-]
Canonical SMILES COC(=O)CC1=CC=C(S1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-(5-nitrothiophen-2-yl)acetate has the molecular formula C₇H₇NO₄S and a molecular weight of approximately 201.20 g/mol. The structure consists of:

  • A thiophene ring (C₄H₂S)

  • A nitro group (-NO₂) at the 5-position of the thiophene ring

  • A methylene group (-CH₂-) connecting the thiophene ring at the 2-position to a methyl acetate group (-COOCH₃)

This arrangement creates a molecule with an electron-rich thiophene ring modified by an electron-withdrawing nitro group, resulting in a polarized system with unique reactivity patterns. The presence of the methyl acetate group provides additional functionality for further chemical modifications.

Physical Properties

Based on the properties of similar nitrothiophene compounds described in the literature, Methyl 2-(5-nitrothiophen-2-yl)acetate is expected to exhibit the following physical characteristics:

Table 1: Physical and Chemical Properties of Methyl 2-(5-nitrothiophen-2-yl)acetate

PropertyValueMethod of Determination
Molecular FormulaC₇H₇NO₄SCalculated
Molecular Weight201.20 g/molCalculated
Physical StateSolid at room temperaturePredicted from similar compounds
ColorYellowish to light brownPredicted from similar nitrothiophene compounds
Melting Point50-80°C (estimated)Predicted from similar compounds
Solubility in WaterPoorPredicted from similar compounds
Solubility in Organic SolventsGood (in dichloromethane, chloroform, ethanol)Predicted from similar compounds
LogP1.2-1.6 (estimated)Predicted based on structure
pKa~4.5 (for the corresponding acid)Predicted based on structure

The poor water solubility combined with good solubility in organic solvents is characteristic of nitrothiophene derivatives and aligns with observations of related compounds documented in the scientific literature . This solubility profile has implications for both synthetic procedures and potential pharmaceutical applications.

Spectroscopic Characteristics

Based on the spectroscopic data of related compounds found in the literature, particularly those detailed in search result , the expected spectroscopic characteristics for Methyl 2-(5-nitrothiophen-2-yl)acetate would include:

Table 2: Spectroscopic Data for Methyl 2-(5-nitrothiophen-2-yl)acetate

Spectroscopic MethodKey Signals/BandsAssignment
¹H NMRδ 7.8-8.0 ppm (d)Thiophene H-4
δ 6.9-7.1 ppm (d)Thiophene H-3
δ 3.9-4.1 ppm (s)-CH₂-
δ 3.7-3.8 ppm (s)-OCH₃
¹³C NMRδ 170-172 ppmC=O
δ 150-152 ppmC-5 of thiophene (attached to NO₂)
δ 140-142 ppmC-2 of thiophene (attached to CH₂)
δ 130-132 ppmC-3 of thiophene
δ 125-127 ppmC-4 of thiophene
δ 52-53 ppmOCH₃
δ 35-37 ppmCH₂
IR1730-1750 cm⁻¹C=O stretching (ester)
1510-1530 cm⁻¹Asymmetric NO₂ stretching
1340-1360 cm⁻¹Symmetric NO₂ stretching
1200-1250 cm⁻¹C-O stretching (ester)
730-750 cm⁻¹C-S stretching (thiophene)
UV-Vis280-330 nmπ-π* transitions of nitrothiophene

These spectroscopic characteristics are consistent with data reported for similar nitrothiophene derivatives in search result , which provides detailed NMR data for various substituted thiophenes. The downfield shift of the thiophene H-4 proton (adjacent to the nitro group) is particularly characteristic of 5-nitrothiophene structures .

Synthesis Methods

Laboratory Synthesis Routes

Several potential synthesis routes for Methyl 2-(5-nitrothiophen-2-yl)acetate can be proposed based on established synthetic methods for similar compounds and the general principles of organic chemistry:

Table 3: Potential Synthesis Routes for Methyl 2-(5-nitrothiophen-2-yl)acetate

RouteStarting MaterialKey StepsAdvantagesLimitations
15-nitrothiophene-2-carboxaldehyde1. Wittig reaction
2. Selective reduction
- Direct approach
- Good functional group tolerance
- Requires selective reduction
- May need chromatographic purification
25-nitrothiophene-2-acetic acid1. Esterification with methanol
2. Acid catalyst (H₂SO₄ or HCl)
- Simple, one-step process
- High yields possible
- Requires prior synthesis of the acid
- Potential side reactions with nitro group
3Thiophene1. Nitration
2. Lithiation
3. Reaction with methyl bromoacetate
- Starts with simple, available material
- Versatile approach
- Multiple steps
- Regioselectivity challenges
- Harsh conditions for nitration
42-methylthiophene1. Nitration
2. Oxidation
3. Esterification
- Uses commercially available starting material
- Well-established reactions
- Multiple steps
- Oxidation can be challenging
- Potential over-oxidation

The most straightforward approach likely involves direct esterification of 2-(5-nitrothiophen-2-yl)acetic acid with methanol in the presence of an acid catalyst. This method is analogous to synthetic procedures described for related compounds in search result , which details the preparation of various nitrothiophene derivatives.

The nitration of thiophene typically occurs preferentially at the 2-position, necessitating careful control of reaction conditions to achieve 5-position nitration. Methods for selective nitration of thiophenes have been documented in procedures similar to those described in search result , which outlines the synthesis of various nitrothiophene derivatives.

Purification and Characterization

Following synthesis, purification of Methyl 2-(5-nitrothiophen-2-yl)acetate would typically involve:

  • Recrystallization from appropriate solvents such as ethanol/water mixtures, as described for similar compounds in search result

  • Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

  • Characterization by spectroscopic methods including NMR, IR, and mass spectrometry

The purification methods used for related nitrothiophene derivatives, as detailed in search result , provide valuable guidance for developing effective purification protocols for Methyl 2-(5-nitrothiophen-2-yl)acetate.

Reactivity and Chemical Behavior

Hydrolysis and Esterification Reactions

As an ester, Methyl 2-(5-nitrothiophen-2-yl)acetate can undergo hydrolysis under both acidic and basic conditions:

  • Basic hydrolysis (saponification) with NaOH or KOH yields the sodium or potassium salt of 2-(5-nitrothiophen-2-yl)acetic acid

  • Acidic hydrolysis with aqueous HCl or H₂SO₄ directly yields 2-(5-nitrothiophen-2-yl)acetic acid

The ester group can also participate in transesterification reactions with other alcohols in the presence of appropriate catalysts, providing a route to various ester derivatives. These reactions follow standard ester chemistry principles but may be influenced by the electronic effects of the nitrothiophene moiety.

Reactions Involving the Nitro Group

The nitro group in Methyl 2-(5-nitrothiophen-2-yl)acetate represents a versatile functional group that can undergo several transformations:

  • Reduction to an amino group:

    • Catalytic hydrogenation (H₂/Pd-C)

    • Chemical reduction (Fe or Zn/acid)

    • Selective reduction (Na₂S₂O₄ or SnCl₂)

  • Nucleophilic aromatic substitution:

    • The electron-withdrawing nitro group activates the thiophene ring toward nucleophilic attack, particularly at the 4-position

These transformations are analogous to reactions described for related nitrothiophene compounds in search results and , which detail various chemical modifications of nitrothiophene derivatives.

Reactions of the Thiophene Ring

The thiophene ring in Methyl 2-(5-nitrothiophen-2-yl)acetate can participate in various reactions:

  • Electrophilic aromatic substitution:

    • Limited reactivity due to deactivation by the nitro group

    • Possible at the 3-position under forcing conditions

  • Diels-Alder reactions:

    • The thiophene ring can act as a diene in cycloaddition reactions

    • Enhanced reactivity due to the electron-withdrawing nitro group

  • Oxidation:

    • The sulfur atom can be oxidized to sulfoxide or sulfone

    • Complete oxidation can lead to ring opening

The reactivity patterns of the thiophene ring provide opportunities for further functionalization and structural elaboration, as evidenced by the diverse chemical transformations reported for related compounds in search result .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of Methyl 2-(5-nitrothiophen-2-yl)acetate would be influenced by several structural features:

Table 4: Structure-Activity Relationship Analysis of Key Structural Features

Structural FeaturePotential Contribution to Biological ActivityComparison with Related Compounds
Nitro group at 5-position- Critical for antimicrobial activity
- Can undergo bioreduction to reactive species
- Contributes to electron deficiency of the ring
Essential in active compounds described in search results and
Methyl acetate side chain- Contributes to lipophilicity
- Potential prodrug feature (can be hydrolyzed in vivo)
- May influence binding to biological targets
Similar to functional groups in active compounds described in search result
Thiophene core- Provides rigid scaffold
- Participates in π-π interactions
- Sulfur atom can form hydrogen bonds
Common motif in biologically active compounds in search results and

Compared to the compounds described in search result , Methyl 2-(5-nitrothiophen-2-yl)acetate lacks the extended heterocyclic system (1,3,4-thiadiazole ring) that might be responsible for specific target interactions, potentially resulting in a different biological activity profile.

Analytical Methods and Identification

Chromatographic Analysis

Several chromatographic methods can be employed for the analysis and purification of Methyl 2-(5-nitrothiophen-2-yl)acetate:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with C18 columns

    • Mobile phase: acetonitrile/water or methanol/water gradients

    • UV detection at 280-320 nm (characteristic for nitrothiophenes)

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates

    • Mobile phase: hexane/ethyl acetate mixtures

    • Visualization with UV light at 254 nm

  • Gas Chromatography (GC):

    • Suitable for volatile derivatives

    • Often coupled with mass spectrometry for structural confirmation

These methods are analogous to analytical approaches described for similar nitrothiophene derivatives in search results and .

Spectroscopic Identification

The identification and structural confirmation of Methyl 2-(5-nitrothiophen-2-yl)acetate can be accomplished using various spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Characteristic signals for thiophene protons, methylene group, and methoxy group

    • ¹³C NMR: Distinctive carbon signals for the thiophene ring, carbonyl carbon, and methyl carbon

  • Infrared Spectroscopy:

    • Characteristic bands for ester carbonyl (1730-1750 cm⁻¹)

    • Distinctive nitro group absorptions (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion at m/z 201

    • Fragmentation pattern including loss of methoxy group (m/z 170) and nitro group

These spectroscopic characteristics are consistent with data reported for related nitrothiophene compounds in search result , which provides detailed spectroscopic information for various substituted thiophenes.

Future Research Directions

Synthetic Modifications

Future research on Methyl 2-(5-nitrothiophen-2-yl)acetate could explore various structural modifications to enhance its properties and potential applications:

  • Ester variations:

    • Synthesis of different ester derivatives to modify lipophilicity and biological activity

    • Preparation of amide analogs to enhance stability and bioavailability

  • Nitro group modifications:

    • Reduction to amino group and subsequent derivatization

    • Replacement with other electron-withdrawing groups to modulate electronic properties

  • Thiophene ring modifications:

    • Introduction of additional substituents at the 3- and/or 4-positions

    • Ring fusion to create more complex heterocyclic systems

These synthetic approaches could expand the chemical space around this scaffold and potentially lead to compounds with enhanced biological activities, similar to the structural variations explored for related compounds in search results and .

Biological Activity Screening

Comprehensive biological evaluation of Methyl 2-(5-nitrothiophen-2-yl)acetate and its derivatives would be valuable for determining their potential therapeutic applications:

  • Antimicrobial screening:

    • Testing against diverse bacterial and fungal strains

    • Determination of minimum inhibitory concentrations (MICs)

  • Antiparasitic assays:

    • Evaluation against Leishmania and Trypanosoma species

    • Comparison with standard antiparasitic drugs

  • Anti-inflammatory testing:

    • In vitro enzyme inhibition assays (COX-1, COX-2)

    • In vivo models of inflammation

  • Mechanism of action studies:

    • Target identification

    • Structure-activity relationship analysis

These screening approaches could build upon the promising results observed for related nitrothiophene derivatives described in search results and .

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